REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:54]1[CH:59]=[C:58]([CH3:60])[CH:57]=[CH:56][C:55]=1[O:61][CH3:62].[NH:63]1[CH2:68][CH2:67][NH:66][CH2:65][CH2:64]1>C1(C)C=CC=CC=1>[CH3:62][O:61][C:55]1[CH:56]=[CH:57][C:58]([CH3:60])=[CH:59][C:54]=1[N:63]1[CH2:68][CH2:67][NH:66][CH2:65][CH2:64]1 |f:1.2.3|
|
Name
|
Tris(dibenzylidene-acetone)dipalladium (0)
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
121 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)OC
|
Name
|
|
Quantity
|
207 mg
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
to being microwaved at 140° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with 3.0 mL DMSO:methanol (1:1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase HPLC (2-99% CH3CN in 0.085% TFA (aq), 50 mL/min, 3×1.5 mL injected)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |